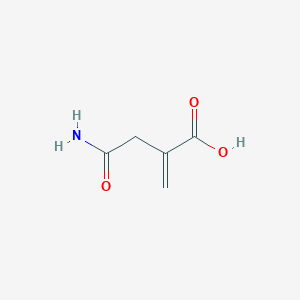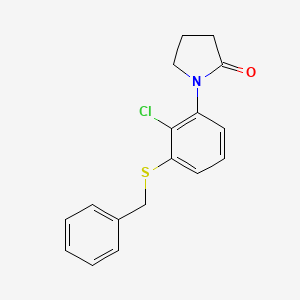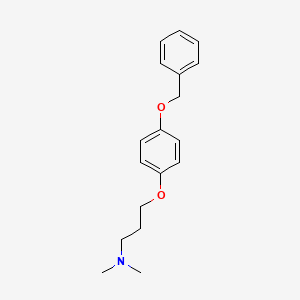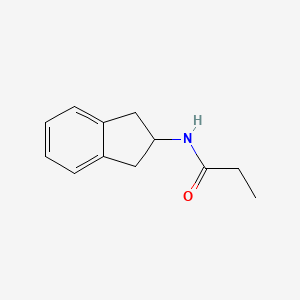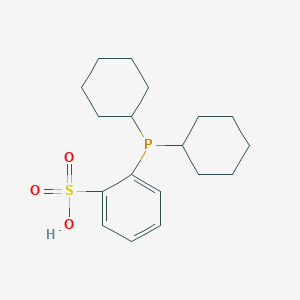
2-(Dicyclohexylphosphino)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)benzenesulfonic acid is a chemical compound with the empirical formula C18H27O3PS . It has a molecular weight of 354.44 . This compound is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of 2-(Dicyclohexylphosphino)benzenesulfonic acid is represented by the SMILES stringOS(=O)(=O)c1ccccc1P(C2CCCCC2)C3CCCCC3 . This indicates that the compound contains a benzenesulfonic acid group and a dicyclohexylphosphino group. Chemical Reactions Analysis
As a ligand, 2-(Dicyclohexylphosphino)benzenesulfonic acid is suitable for various types of coupling reactions. These include Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
2-(Dicyclohexylphosphino)benzenesulfonic acid is a solid substance . It has a melting point of 262-267 °C . The compound’s functional group is phosphine .Safety And Hazards
The safety data sheet for 2-(Dicyclohexylphosphino)benzenesulfonic acid indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .
Eigenschaften
CAS-Nummer |
926936-73-4 |
|---|---|
Produktname |
2-(Dicyclohexylphosphino)benzenesulfonic acid |
Molekularformel |
C18H27O3PS |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-dicyclohexylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H27O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,19,20,21) |
InChI-Schlüssel |
HGWGEQXOJCXFBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3S(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)
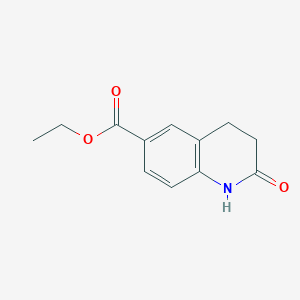
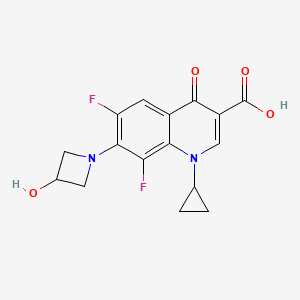
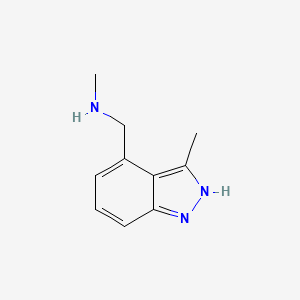
![9-Bromothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8756832.png)
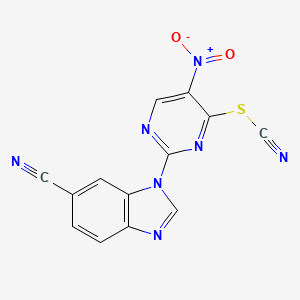
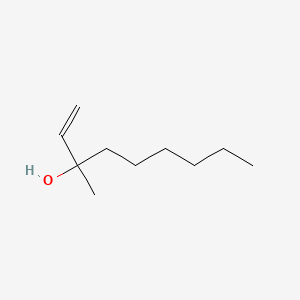
![Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-](/img/structure/B8756836.png)
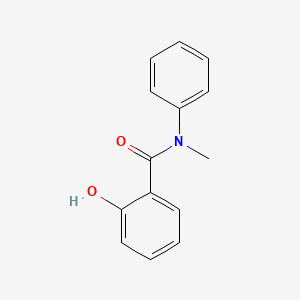
![N-[2-Methoxy-5-nitrophenyl]-phenylacetamide](/img/structure/B8756857.png)
